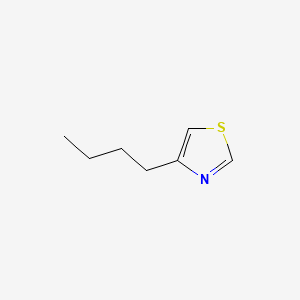

4-Butylthiazole

Description

Structure

3D Structure

Properties

CAS No. |

53833-33-3 |

|---|---|

Molecular Formula |

C7H11NS |

Molecular Weight |

141.24 g/mol |

IUPAC Name |

4-butyl-1,3-thiazole |

InChI |

InChI=1S/C7H11NS/c1-2-3-4-7-5-9-6-8-7/h5-6H,2-4H2,1H3 |

InChI Key |

FXVDDYOQIPLCAV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CSC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 Butylthiazole and Its Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Synthesis

The construction of the thiazole ring can be achieved through various synthetic routes, ranging from classical methods that have been refined over time to more contemporary strategies that offer improved efficiency and milder reaction conditions.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch thiazole synthesis is a classical and highly reliable method for the preparation of thiazole derivatives. synarchive.commdpi.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.com This method has been extended to utilize α-halocyclic ketones, acyclic ketones, polycyclic ketones, and aryl ketones with substituted thioureas and iodine, often resulting in high yields of aminothiazoles. jpionline.org

Modifications to the Hantzsch synthesis have been developed to address certain limitations, such as the lachrymatory nature of α-halocarbonyl compounds. jocpr.com One significant modification involves the in-situ generation of the α-haloketone. For instance, ketones can be reacted with a halogen, such as iodine, in the presence of a thioamide. jpionline.org Another approach utilizes N-bromosuccinimide (NBS) for the α-bromination of ketones, followed by cyclization with a thioamide. scirp.org The use of silica-supported tungstosilisic acid as a reusable catalyst has also been reported to facilitate a one-pot, multi-component reaction between a 3-(bromoacetyl) derivative, thiourea (B124793), and various benzaldehydes, offering an environmentally benign route to Hantzsch thiazole derivatives. mdpi.com

Furthermore, the regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. While condensation of α-haloketones with N-monosubstituted thioureas in neutral solvents typically yields 2-(N-substituted amino)thiazoles exclusively, conducting the reaction under acidic conditions can lead to the formation of a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles. rsc.org

The Holzapfel-Meyers-Nicolaou modification provides a method for the stereoselective synthesis of functionalized thiazoles derived from amino acids like valine and threonine with minimal loss of optical purity. researchgate.net This multi-step process involves the cyclocondensation of a thioamide under basic conditions, followed by dehydration of the resulting hydroxythiazoline intermediate. researchgate.net

A variety of catalysts and reaction conditions have been explored to optimize the Hantzsch synthesis. These include the use of ionic liquids, which can accelerate the cyclocondensation of α-tosyloxyketones with 2-aminopyridine, and microwave irradiation, which can significantly reduce reaction times. scirp.orgresearchgate.net

One-Pot Cyclization and Bromination Strategies

One-pot synthetic strategies have gained significant attention as they offer increased efficiency by avoiding the isolation and purification of intermediates. clockss.org Several one-pot methods for the synthesis of thiazoles have been developed, often combining the bromination and cyclization steps.

A notable one-pot approach involves the reaction of aromatic methyl ketones with thiourea or N-substituted thioureas in the presence of copper(II) bromide. clockss.org In this process, the α-bromination of the ketone and the subsequent cyclization with the thiourea occur in a single pot. clockss.org Similarly, a metal-free, one-pot method utilizes N-bromosuccinimide (NBS) as both a bromine source and an oxidant for the synthesis of imidazoles and thiazoles from ethylarenes in water. mdpi.com This reaction proceeds through the in-situ formation of an α-bromoketone, which is then trapped by a suitable nucleophile. mdpi.com

Another facile one-pot procedure for synthesizing thiazol-2(3H)-imine derivatives involves the bromination of α-active methylene (B1212753) ketones with NBS, followed by treatment with potassium thiocyanate (B1210189) and condensation with primary amines. ekb.eg This four-step, one-pot process is efficient and avoids the need for extraction and chromatography. ekb.eg

The use of an NaBr/Oxone oxidative system allows for the one-pot α-bromination/cyclization of methylketones with thiourea, thioacetamide, or amidinothiourea to produce 2,4,5-trisubstituted thiazoles. researchgate.net Ultrasound irradiation has also been employed to accelerate the reaction and improve yields in the synthesis of 2,4-disubstituted thiazoles. researchgate.net

| Starting Materials | Reagents | Product | Key Features |

| Aromatic methyl ketones, Thiourea/N-substituted thioureas | Copper(II) bromide | 2-Aminothiazole (B372263) derivatives | One-pot α-bromination/cyclization. clockss.org |

| Ethylarenes, Nucleophiles | N-Bromosuccinimide (NBS), AIBN (catalyst) | Imidazoles and Thiazoles | Metal-free, one-pot synthesis in water. mdpi.com |

| α-Active methylene ketones, Primary amines | N-Bromosuccinimide (NBS), Potassium thiocyanate | Thiazol-2(3H)-imine derivatives | One-pot, four-step procedure. ekb.eg |

| Methylketones, Thiourea/Thioacetamide/Amidinothiourea | NaBr/Oxone | 2,4,5-Trisubstituted thiazoles | One-pot α-bromination/cyclization. researchgate.net |

Cyclocondensation Reactions with Thioamide and α-Haloketones/β-Ketoesters

The cyclocondensation reaction between a thioamide and an α-halocarbonyl compound is the hallmark of the Hantzsch thiazole synthesis. synarchive.comorientjchem.org This reaction is a versatile method for preparing a wide array of substituted thiazoles. orientjchem.org The kinetics of this reaction have been studied, revealing a second-order rate constant with respect to both the thioamide and the α-halo carbonyl compound. orientjchem.org

Variations of this reaction involve the use of α-tosyloxy ketones as an alternative to α-haloketones. scirp.org Additionally, β-keto esters can be used as starting materials. For example, α-halogenation of β-keto esters with N-bromosuccinimide, followed by cyclization with thiourea or selenourea (B1239437) in the presence of β-cyclodextrin in water, provides a route to 2-amino-4-alkyl- and 2-amino-4-arylthiazole-5-carboxylates. organic-chemistry.org

A catalyst-free heterocyclization reaction of α-chloroglycinates with thiobenzamides or thioureas has been developed to produce 2,4-disubstituted-5-acylamino-1,3-thiazoles. researchgate.net Lawesson's reagent has also been employed in the chemoselective thionation–cyclization of functionalized enamides to synthesize 2,4,5-trisubstituted thiazoles. researchgate.net

Stereoselective and Diastereoselective Synthesis of 4-Substituted Thiazoles

The development of stereoselective and diastereoselective methods for the synthesis of 4-substituted thiazoles is crucial for accessing chiral molecules with specific biological activities.

A key strategy for the stereoselective synthesis of α-chiral 2-substituted 4-bromothiazoles starts from 2,4-dibromothiazole. thieme-connect.com This approach utilizes a bromine-magnesium exchange at the C-2 position, followed by reaction with an electrophile. The resulting ketone can then be reduced enantioselectively to the desired alcohol. thieme-connect.com

The diastereoselective synthesis of annulated 3-substituted-(5S,6S,Z)-2-(2-(2,4-dinitrophenyl)hydrazono)-5,6-diphenyl-1,3-thiazinan-4-ones has been achieved through the reaction of 4-substituted 1-(2,4-dinitrophenyl)thiosemicarbazides with 2,3-diphenylcycloprop-2-enone. nih.gov A diastereoselective synthesis has also been used to prepare a series of (3-substituted-cyclopentyl and -cyclohexyl)glycine pyrrolidides and thiazolidides, where the three chiral centers were generated in a stereochemically defined manner. nih.gov

Furthermore, a highly diastereoselective reduction of tert-butylsulfinyl ketimines has been developed for the synthesis of 2-(1-N-Boc-aminoalkyl)thiazole-5-carboxylates. jst.go.jp The choice of reducing agent, such as L-Selectride®, was found to be critical for achieving high diastereoselectivity. jst.go.jp

Influence of Bulky Substituents on Synthetic Pathways

The presence of bulky substituents on the thiazole ring or on the starting materials can significantly influence the synthetic pathway and the yield of the desired product. For instance, in the Sommelet reaction of 2-benzyl-4-halomethyl-thiazoles, the presence of a bulky bromine atom at the 5th position of the thiazole ring did not hinder the successful formation of the corresponding aldehydes. farmaciajournal.com

In the synthesis of thiazole derivatives via multicomponent reactions, it has been observed that compounds with nitro groups and bulky substituents generally exhibit lower activity, suggesting that steric hindrance can impact the biological efficacy of these compounds. acs.org Conversely, switching from a bulkier to a smaller substituent has been shown to enhance activity in some cases. nih.gov

The stereochemical outcome of the Hantzsch thiazole synthesis can also be influenced by the electronic effects of substituents. An analysis based on the Hammett free-energy equation suggests that the rate of epimerization during thiazole formation is controlled by the stabilization of a cationic transition state intermediate during the dehydration of the thiazoline (B8809763) ring system. science.gov

Advanced Synthetic Strategies for 4-Butylthiazole Analogues

Advanced synthetic strategies for preparing analogues of this compound often focus on creating molecular diversity and improving reaction efficiency. One such strategy involves a chemo- and stereoselective synthesis of substituted thiazoles from tert-alcohols bearing alkene and alkyne groups, catalyzed by alkaline earth metals like Ca(OTf)₂. acs.orgnih.govnih.govfigshare.com This method allows for the chemoselective reaction of thioamides with C-C triple bonds over C-C double bonds. acs.orgnih.govnih.govfigshare.com

Another advanced approach is the one-pot construction of 2-(het)aryl-4-amino-5-(3,4,5-trimethoxyaroyl) thiazoles, which are potent tubulin polymerization inhibitors. researchgate.net This method utilizes a modified Thorpe-Ziegler type cyclization of functionalized dithioesters. researchgate.net

Furthermore, direct C-H arylation has emerged as a powerful tool for the synthesis of thiazole derivatives. d-nb.info A combination of direct C-H arylation, Borylation Suzuki–Miyaura cross-coupling, and Hantzsch thiazole synthesis has been effectively used to prepare the complex heterocyclic core of the thiopeptide antibiotic GE2270. d-nb.info

Multi-Step Linear Syntheses

The construction of the this compound scaffold and its derivatives often relies on multi-step linear synthetic sequences. vapourtec.com A cornerstone in thiazole synthesis is the Hantzsch thiazole synthesis, a versatile and widely utilized method first reported in the 19th century. researchgate.netthieme-connect.com This reaction typically involves the condensation of an α-haloketone with a thioamide. thieme-connect.com

A representative linear synthesis for a closely related isomer, 4-s-butylthiazole, was developed from s-butyl diazomethyl ketone. This process involves the reaction of (+)-(S)-2-methylbutanoic acid with thionyl chloride to form the acid chloride. Treatment of the acid chloride with diazomethane (B1218177) yields the corresponding diazoketone. Subsequent reaction with thiourea in ethanol (B145695) leads to the formation of (+)-(S)-2-amino-4-s-butylthiazole with a high yield of 85%. Alternatively, reacting the diazoketone with formamide (B127407) and phosphorus pentasulfide in dioxane can produce (+)-(S)-4-s-butylthiazole in a 50% yield. rsc.org

For the direct synthesis of 4-n-butylthiazole, the Hantzsch methodology would generally proceed via the following steps:

Formation of α-haloketone: The synthesis begins with the halogenation of a suitable ketone. For this compound, the starting material is typically 2-hexanone, which is brominated to form 1-bromo-2-hexanone. This intermediate is a key building block for introducing the butyl group at the 4-position of the thiazole ring.

Reaction with a Thioamide: The resulting 1-bromo-2-hexanone is then reacted with a thioamide, such as thioformamide (B92385). This step is the core of the Hantzsch synthesis, where the thiazole ring is formed through a cyclocondensation reaction.

Purification: The final product, this compound, is then isolated and purified from the reaction mixture.

This linear approach, while effective, often involves multiple discrete steps, including the synthesis and isolation of intermediates. The synthesis of more complex derivatives, such as 2-aryl-4-alkylthiazole-5-carboxylic acids, can involve as many as six steps, starting from a β-keto acid ester and a substituted thioamide. sioc-journal.cn

Table 1: Representative Reactants in Hantzsch Synthesis of 4-Alkylthiazoles

| Alkyl Group | α-Haloketone | Thioamide Source | Product |

|---|---|---|---|

| tert-Butyl | Chloropinacoline | 4-methyl-1-piperazinyl-thiocarboxamide | 2-(4-methyl-1-piperazinyl)-4-tert.butyl-thiazole prepchem.com |

| s-Butyl | s-Butyl diazomethyl ketone (precursor to α-haloketone) | Thiourea | 2-amino-4-s-butylthiazole rsc.org |

Eco-Friendly and Green Chemistry Approaches

In response to the growing need for sustainable chemical manufacturing, a variety of green synthetic routes for thiazole derivatives have been developed. nih.gov These methods prioritize the use of less hazardous materials, reduce energy consumption, and minimize waste generation. nih.gov

Ultrasound-Assisted Synthesis: Ultrasonic irradiation has emerged as a powerful tool in green chemistry, often leading to higher yields, shorter reaction times, and purer products compared to conventional methods. tandfonline.comrjpdft.com The synthesis of various 1,3-thiazole derivatives has been successfully achieved under solvent-free conditions using ultrasound. tandfonline.comresearchgate.net For instance, the condensation of aryl ethanones with thioamides, catalyzed by lipase (B570770) in an aqueous medium, is significantly accelerated by ultrasonic energy, providing a sustainable alternative to traditional synthetic pathways. rsc.org This technique enhances C-S and C-N bond formation, which is crucial for the thiazole ring system. rsc.org

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) is another key green chemistry technique that dramatically reduces reaction times, often from hours to minutes, while improving yields. nih.govresearchgate.net The Hantzsch thiazole synthesis, when performed under microwave irradiation, demonstrates significant rate enhancement and often results in higher yields and purity compared to conventional heating. nih.gov For example, the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with substituted thioureas under microwave heating produced N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines in yields of 89–95% in a much shorter time frame than reflux conditions. nih.gov

Green Catalysts and Solvents: The move towards greener synthesis also involves replacing hazardous reagents and solvents with more benign alternatives.

Biocatalysts: Lipase has been effectively used as a biocatalyst for thiazole synthesis in aqueous media. rsc.org Another innovative approach involves the use of a recyclable pyromellitimide benzoyl thiourea cross-linked chitosan (B1678972) (PIBTU-CS) hydrogel as a green biocatalyst, which has shown high efficiency in the synthesis of novel thiazole derivatives under ultrasonic irradiation. mdpi.com

Green Solvents: Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and glycerol, have been employed for the Hantzsch synthesis of 4-ferrocenylthiazole derivatives, avoiding volatile organic solvents and allowing for the reuse of the solvent medium. vapourtec.commdpi.com Water, being the most environmentally benign solvent, has also been utilized. A visible-light-promoted synthesis of 2-aminothiazole derivatives was developed using an organic dye as a photocatalyst in a water/ethanol mixture at room temperature, offering an economical and practical process. thieme-connect.com

Table 2: Comparison of Green Synthesis Methods for Thiazole Derivatives

| Method | Key Features | Typical Reaction Time | Yields | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted | Solvent-free or aqueous media, accelerated reaction | 20-60 minutes | High | tandfonline.comresearchgate.netrsc.org |

| Microwave-Assisted | Reduced reaction time, high efficiency | Minutes | 89-95% | nih.gov |

| Biocatalysis (Lipase) | Aqueous medium, mild conditions | Not specified | Good | rsc.org |

| Deep Eutectic Solvents | Recyclable solvent, avoids VOCs | 1 hour | 20-75% | mdpi.com |

Derivatization Strategies and Functionalization of the 4 Butylthiazole Scaffold

Chemical Modification at the Thiazole (B1198619) Ring Positions (C-2, C-4, C-5)

The thiazole ring possesses distinct reactive sites at the C-2, C-4, and C-5 positions, each amenable to specific chemical transformations. The inherent reactivity of these positions can be influenced by the existing butyl group at the C-4 position.

The introduction of ester and carboxylic acid functionalities onto the 4-butylthiazole ring is a key strategy for creating intermediates for further synthesis.

At the C-2 Position : 2-Thiazolecarboxylic acid derivatives can be synthesized from their corresponding ethyl esters. For instance, ethyl 2-tert-butylthiazole-4-carboxylate can be hydrolyzed to 2-tert-butyl-1,3-thiazole-4-carboxylic acid using lithium hydroxide (B78521) monohydrate in tetrahydrofuran. chemicalbook.com Similarly, methyl thiazole-4-carboxylate can be hydrolyzed with an aqueous sodium hydroxide solution to yield thiazole-4-carboxylic acid. google.com

At the C-4 Position : The synthesis of 4-substituted thiazole-2-carboxylic acids is also a common practice. For example, 4-methylthiazole-2-carboxylic acid is a commercially available derivative. bldpharm.com The synthesis of 2-amino-5-butyl-thiazole-4-carboxylic acid methyl ester has been achieved with a yield of 83%. wiley-vch.de

At the C-5 Position : While less common, derivatization at the C-5 position can also be achieved.

A general route to synthesizing 2,4-disubstituted thiazoles involves the condensation of ethyl bromopyruvate with thioamides. nih.gov Another method involves the reaction of L-cysteine hydrochloride with formaldehyde (B43269) to produce methyl thiazolidine-4-carboxylate, which is then oxidized to methyl thiazole-4-carboxylate and subsequently hydrolyzed. google.com

Table 1: Examples of Ester and Carboxylic Acid Derivatization Reactions

| Starting Material | Reagents | Product | Position of Derivatization |

| Ethyl 2-tert-butylthiazole-4-carboxylate | Lithium hydroxide monohydrate, Tetrahydrofuran | 2-tert-Butyl-1,3-thiazole-4-carboxylic acid | C-2 |

| Methyl thiazole-4-carboxylate | Sodium hydroxide, Water | Thiazole-4-carboxylic acid | C-4 |

| Ethyl bromopyruvate, Thioamide | - | 2,4-Disubstituted thiazole | C-2, C-4 |

| L-cysteine hydrochloride, Formaldehyde, MnO2 | - | Thiazole-4-carboxylic acid | C-4 |

The incorporation of amino groups and other heteroatoms can significantly alter the properties of the this compound core.

Amination at the C-2 Position : 2-Amino-4-butylthiazole can be synthesized from s-butyl diazomethyl ketone. rsc.org A common method for synthesizing 2-aminothiazole (B372263) derivatives is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea (B124793). nih.govsciencescholar.us For example, 2-amino-4-methylthiazole (B167648) can be prepared by reacting chloroacetone (B47974) with thiourea. orgsyn.org The amino group at the C-2 position can be further functionalized, for instance, by reacting with benzoyl chloride to form an amide linkage. analis.com.my

Introduction of Other Heteroatoms : Halogenation is a common method for introducing heteroatoms. Thiazoles can be halogenated using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), typically at the C-5 position. numberanalytics.com The resulting halogenated thiazoles are valuable intermediates for cross-coupling reactions. numberanalytics.com For instance, 5-bromo-2-amino-1,3-thiazoles can be prepared in a one-pot synthesis. researchgate.net

Table 2: Synthesis of Amino and Halogenated Thiazole Derivatives

| Product | Precursors | Synthetic Method |

| 2-Amino-4-s-butylthiazole | s-Butyl diazomethyl ketone | - |

| 2-Aminothiazoles | α-Haloketone, Thiourea | Hantzsch Synthesis |

| 2-Amino-4-methylthiazole | Chloroacetone, Thiourea | Hantzsch Synthesis |

| N-(4-phenyl-1,3-thiazol-2-yl)-benzamide | 2-Amino-4-phenylthiazole, Benzoyl chloride | Amidation |

| 5-Halogenated thiazoles | Thiazole, NBS or NCS | Halogenation |

The nature and position of substituents on the thiazole ring influence its reactivity towards further chemical modifications.

Alkyl Substituents : Alkyl groups, such as the butyl group at the C-4 position, are generally activating groups in electrophilic aromatic substitution reactions. fiveable.me They increase the electron density of the ring, making it more susceptible to electrophilic attack. libretexts.org The position of the alkyl group can direct incoming electrophiles, typically to the ortho and para positions relative to the substituent. fiveable.melumenlearning.com However, bulky alkyl groups like tert-butyl can sterically hinder reactions at adjacent positions. lumenlearning.com The oxidation of alkyl side-chains on aromatic rings can lead to the formation of carboxylic acids. libretexts.org

Halogen Substituents : Halogens are deactivating groups due to their inductive electron-withdrawing effect, making the ring less reactive towards electrophilic substitution. libretexts.org However, they are ortho-para directors due to the resonance effect, where lone pairs on the halogen can donate electron density to the ring. libretexts.org Halogenated thiazoles are important precursors for metal-catalyzed cross-coupling reactions like Suzuki-Miyaura and Stille couplings, allowing for the introduction of various aryl and alkyl groups. numberanalytics.com

Generation of Thiazole-Containing Conjugates and Prodrug Analogues (Focus on Synthetic Aspects)

The this compound scaffold can be incorporated into larger molecular structures to form conjugates and prodrugs.

Thiazole-Containing Conjugates : Thiazole derivatives can be linked to other molecular entities to create hybrid molecules with combined or enhanced properties. For example, thiazole-containing conjugated polymers have been synthesized for applications in materials science. rsc.orgacs.org These syntheses often involve metal-catalyzed polymerization reactions, such as copper-catalyzed direct arylation polymerization (Cu-DArP). acs.org Schiff bases of thiazole conjugates have also been synthesized through condensation reactions. jetir.org

Prodrug Analogues : A prodrug is an inactive precursor that is converted into an active drug in the body. medcraveonline.com The this compound moiety can be part of a prodrug designed to improve properties like solubility or targeted delivery. frontiersin.org Ester and amide functionalities are commonly used to link the active drug to a promoiety, which can be a thiazole derivative. frontiersin.orgijper.org The synthesis of such prodrugs involves standard esterification or amidation reactions. nih.gov For example, amino acid-based spacers can be used to connect a drug to a polymer backbone. medcraveonline.com

Derivatization Reagents and Methodological Innovations

A variety of reagents and innovative methods are employed for the derivatization of the this compound scaffold.

Derivatization Reagents :

Acylating Reagents : Acid anhydrides (e.g., trifluoroacetic anhydride) and acyl halides are used to introduce acyl groups. obrnutafaza.hrchemcoplus.co.jp

Alkylating Reagents : These reagents replace active hydrogens with an alkyl group and are used to modify compounds with acidic hydrogens like carboxylic acids. obrnutafaza.hr

Silylating Reagents : Reagents like bis(trimethylsilyl)acetamide (BSA) and trimethylsilylimidazole (TMSI) are used to introduce trimethylsilyl (B98337) groups, which can protect reactive functional groups or increase volatility for gas chromatography. obrnutafaza.hrchemcoplus.co.jpmerckmillipore.com

Organometallic Reagents : Organolithium and Grignard reagents are used for carbon-carbon bond formation at the C-2 position of the thiazole ring. researchgate.net

Methodological Innovations :

Green Synthesis : Environmentally friendly methods for thiazole synthesis are being developed, including microwave-assisted synthesis, ultrasound irradiation, and the use of green catalysts and solvents. bepls.comresearchgate.netmdpi.com For instance, a one-pot, multi-component reaction using a recyclable chitosan (B1678972) hydrogel as a biocatalyst has been reported for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com

Metal-Catalyzed Cross-Coupling : Palladium and copper-catalyzed reactions are powerful tools for functionalizing thiazoles by forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.comorganic-chemistry.org

Photochemical Methods : A novel photochemical method has been developed for the precise rearrangement of thiazoles, offering new synthetic routes to complex derivatives. chemistryworld.com

Multicomponent Reactions : These reactions, where multiple starting materials react in a single step to form a complex product, provide an efficient and atom-economical way to synthesize highly functionalized thiazoles. researchgate.net

Advanced Analytical Characterization in 4 Butylthiazole Research

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of 4-butylthiazole. By interacting with electromagnetic radiation, molecules provide a fingerprint that reveals the arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts and splitting patterns of protons provide information about their chemical environment. For the butyl group in this compound, a characteristic triplet for the terminal methyl (CH₃) protons and a series of multiplets for the methylene (B1212753) (CH₂) groups are expected. The protons on the thiazole (B1198619) ring will also exhibit distinct signals.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the different carbon atoms within the molecule. Each unique carbon atom in this compound, including those in the butyl chain and the thiazole ring, will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and its neighboring atoms. sigmaaldrich.com For instance, the carbon atoms of the thiazole ring will have characteristic shifts that distinguish them from the aliphatic carbons of the butyl group. rsc.org

Below is a table summarizing typical NMR data for this compound.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~0.9 | Triplet | Butyl-CH₃ |

| ¹H | ~1.4 | Multiplet | Butyl-CH₂ |

| ¹H | ~1.7 | Multiplet | Butyl-CH₂ |

| ¹H | ~2.8 | Triplet | Butyl-CH₂ (adjacent to ring) |

| ¹H | ~7.0 | Doublet | Thiazole-H5 |

| ¹H | ~8.7 | Doublet | Thiazole-H2 |

| ¹³C | ~14.0 | - | Butyl-CH₃ |

| ¹³C | ~22.5 | - | Butyl-CH₂ |

| ¹³C | ~33.0 | - | Butyl-CH₂ |

| ¹³C | ~34.5 | - | Butyl-CH₂ (adjacent to ring) |

| ¹³C | ~115.0 | - | Thiazole-C5 |

| ¹³C | ~150.0 | - | Thiazole-C2 |

| ¹³C | ~155.0 | - | Thiazole-C4 |

Data is illustrative and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern. researchgate.net The electron impact (EI) mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern provides a "fingerprint" that can confirm the structure. Common fragmentation pathways for alkylthiazoles involve cleavage of the butyl group. researchgate.net

Key expected fragments in the mass spectrum of this compound are detailed in the following table.

| m/z | Fragment Ion | Interpretation |

| 141 | [M]⁺ | Molecular Ion |

| 98 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 85 | [M - C₄H₈]⁺ | Loss of butene via McLafferty rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. acenet.edu For this compound, the IR spectrum would display characteristic absorption bands for C-H bonds in the butyl group and the C=N and C=C bonds within the thiazole ring. libretexts.orgspecac.com

The table below outlines the expected characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2850-3000 | C-H stretch | Butyl group |

| ~1600 | C=C stretch | Thiazole ring |

| ~1500 | C=N stretch | Thiazole ring |

| 1350-1470 | C-H bend | Butyl group |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. technologynetworks.comazooptics.com The thiazole ring in this compound contains π-electrons that can be excited by UV radiation, resulting in characteristic absorption bands. researchgate.net The position and intensity of these bands can be influenced by the solvent and the presence of substituents on the thiazole ring. libretexts.org

Expected UV-Vis absorption for this compound is presented in the table below.

| λmax (nm) | Solvent | Transition |

| ~230-250 | Ethanol (B145695)/Methanol | π → π* |

The exact λmax can vary depending on the solvent and conjugation effects.

Raman spectroscopy is a complementary vibrational spectroscopy technique to IR spectroscopy. horiba.comavantierinc.com It is particularly useful for observing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy can provide additional information about the vibrations of the thiazole ring and the carbon backbone of the butyl group. mdpi.com It has applications in monitoring chemical reactions and identifying materials. inphotonics.com

Chromatographic Separation and Coupled Techniques

Chromatography is a fundamental technique for separating components of a mixture. khanacademy.org In the analysis of this compound, chromatographic methods are essential for purification and for coupling with spectroscopic detectors for comprehensive analysis.

Gas chromatography (GC) is a common technique for the separation and analysis of volatile compounds like this compound. The choice of the stationary phase is crucial for achieving good separation from impurities or other components in a mixture. researchgate.net When coupled with a mass spectrometer (GC-MS), it allows for the separation of compounds followed by their immediate identification based on their mass spectra.

High-performance liquid chromatography (HPLC) can also be employed, particularly for less volatile derivatives or when analyzing reaction mixtures. sielc.com Different column types and mobile phases can be used to optimize the separation. youtube.com

The following table summarizes chromatographic techniques applicable to this compound analysis.

| Technique | Stationary Phase Example | Mobile Phase/Carrier Gas Example | Detector |

| Gas Chromatography (GC) | DB-1 (non-polar) | Helium | Flame Ionization Detector (FID) |

| GC-Mass Spectrometry (GC-MS) | HP-5ms (low-bleed non-polar) | Helium | Mass Spectrometer (MS) |

| High-Performance Liquid Chromatography (HPLC) | C18 (reverse-phase) | Acetonitrile/Water | UV Detector |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.comwikipedia.org This method combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. scioninstruments.com In a typical GC-MS analysis, the sample is vaporized and separated into its components within a capillary column. thermofisher.com The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. scioninstruments.com

GC-MS is widely used for both qualitative and quantitative analysis. scioninstruments.com For instance, it is employed in environmental monitoring to detect pollutants and in the food industry to analyze flavor and aroma compounds. scioninstruments.com The retention time from the gas chromatograph and the mass spectrum from the detector provide a high degree of confidence in the identification of specific compounds. scioninstruments.com In the context of this compound research, GC-MS is instrumental in determining its presence and concentration in various matrices. scispace.com For example, a method for the determination of alkylphenols in wine utilizes GC-MS, demonstrating its applicability for analyzing similar compounds in complex mixtures. oiv.int The use of isotope dilution GC-MS, where a stable isotope-labeled version of the analyte is used as an internal standard, can provide highly accurate and precise quantification of butyltin compounds in environmental samples, a technique that could be adapted for this compound. gcms.cz

Below is a table summarizing typical parameters for GC-MS analysis.

| Parameter | Description |

| Column Type | Capillary column (e.g., DB-5ms, HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Triple Quadrupole, or Time-of-Flight (TOF) |

High-Performance Liquid Chromatography (HPLC) and Hyphenated Systems

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify components in a mixture. wikipedia.org It operates by pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column with chromatographic packing material (the stationary phase). wikipedia.org The separation is based on each component's differing interactions with the stationary phase. wikipedia.org

HPLC is a versatile method applicable to a wide range of compounds, including those that are not volatile enough for GC analysis. For thiazole derivatives, various HPLC methods have been developed and validated. ijrpc.comresearchgate.net These methods are often used to determine the purity of synthesized compounds and to study their stability under various stress conditions. researchgate.netjptcp.com For example, a stability-indicating HPLC method was developed for a semicarbazone derivative, which involved subjecting the compound to acid, base, and oxidative stress to analyze its degradation products. ijrpc.com

Hyphenated systems, such as HPLC-Mass Spectrometry (HPLC-MS), combine the separation capabilities of HPLC with the detection power of mass spectrometry, providing even greater sensitivity and selectivity. The development of an HPLC-UV method for a novel indole–thiazole derivative highlights the utility of this technique for quantifying new chemical entities. acs.org This method was validated for its selectivity, linearity, accuracy, and precision. acs.org

The table below outlines common parameters in HPLC analysis of thiazole derivatives. ijrpc.comresearchgate.netgoogle.com

| Parameter | Typical Value/Condition |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Methanol:Water or Acetonitrile:Water mixtures |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 285 nm, 238 nm) |

| Temperature | Ambient |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.com This method involves directing a beam of X-rays onto a single crystal of the compound of interest. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded on a detector. researchgate.net By analyzing the positions and intensities of these diffracted spots, scientists can calculate the electron density map of the molecule and, from that, determine the exact positions of the atoms, bond lengths, and bond angles. anton-paar.comresearchgate.net

While no specific X-ray crystallography data for this compound itself was found, studies on various thiazole derivatives provide insight into the structural characteristics of this class of compounds. For instance, the crystal structures of N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide and ethyl 5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate have been determined, revealing their existence in triclinic and monoclinic crystal systems, respectively. tandfonline.comtandfonline.com These studies also detail the various intermolecular interactions, such as hydrogen bonds and π–π stacking, that stabilize the crystal packing. tandfonline.comtandfonline.com Another study on 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one showed that molecules are linked by N—H⋯N hydrogen bonds to form dimers. iucr.org

The table below presents crystallographic data for two example thiazole derivatives. tandfonline.com

| Parameter | N-(4-bromophenyl)-2-(methylthio)thiazole-5-carboxamide (4a) | Ethyl 5-((4-bromophenyl)carbamoyl)thiazole-4-carboxylate (4b) |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P21/c |

Elemental Analysis and Other Quantitative Techniques

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It is a crucial step in the characterization of newly synthesized molecules, including thiazole derivatives, to confirm that the empirical formula matches the theoretical composition. ekb.eg This technique typically involves combusting a small, precisely weighed amount of the sample in an oxygen atmosphere. The resulting combustion gases (such as carbon dioxide, water, and nitrogen) are then separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the original sample. pepolska.pl

In the synthesis of various thiazole derivatives, elemental analysis is routinely used to verify the structure of the final products. ekb.egmdpi.com For instance, in the synthesis of a series of novel thiazole derivatives, the calculated and found percentages of carbon, hydrogen, and nitrogen were compared to confirm the successful synthesis of the target compounds. mdpi.com Any significant deviation between the calculated and found values would indicate impurities or an incorrect structural assignment.

The following table shows an example of elemental analysis data for a synthesized thiazole derivative. mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 59.34 | 59.17 |

| Hydrogen (H) | 4.62 | 4.55 |

| Nitrogen (N) | 24.72 | 24.60 |

Theoretical and Computational Chemistry Studies of 4 Butylthiazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods solve approximations of the Schrödinger equation to determine molecular electronic structure and reactivity.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to molecular orbitals that can extend over the entire molecule. nih.gov This delocalized view is crucial for understanding a molecule's electronic properties and reactivity. nih.govutexas.edu Key to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comnumberanalytics.com

The HOMO is the orbital with the highest energy that contains electrons and represents the molecule's ability to donate electrons. ossila.com The LUMO is the lowest energy orbital that is empty and signifies the molecule's ability to accept electrons. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. utexas.edunumberanalytics.com A smaller HOMO-LUMO gap generally implies higher reactivity. numberanalytics.com

For 4-butylthiazole, the HOMO is expected to have significant electron density on the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms, as well as the π-system. The LUMO would also be distributed across the heterocyclic ring system. The butyl group, being a saturated alkyl chain, would primarily have a minor inductive effect on the electronic properties of the thiazole ring. Calculations for similar thiazole derivatives show that the FMOs are predominantly located on the heterocyclic core, which dictates the molecule's primary sites for electrophilic and nucleophilic attack. mdpi.com

| Parameter | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Indicates electron-donating capability. |

| LUMO Energy | -1.2 | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 5.3 | Relates to chemical reactivity and stability. |

Note: The data in the table is illustrative for a generic thiazole derivative to demonstrate typical output from quantum chemical calculations; specific values for this compound would require dedicated computation.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. rsdjournal.org Instead of calculating the complex many-electron wavefunction, DFT determines the energy of a molecule from its electron density. Functionals such as B3LYP, combined with basis sets like 6-311++G**, are commonly employed to optimize the geometry of thiazole derivatives and calculate their electronic properties. mdpi.commdpi.com

DFT calculations for this compound would yield optimized molecular geometry (bond lengths, bond angles), charge distributions, and electronic properties like the HOMO-LUMO energies. mdpi.comrepositorioinstitucional.mx Studies on related thiadiazole and thiazole compounds show that DFT accurately predicts these parameters. repositorioinstitucional.mxnih.gov For instance, the calculated geometric parameters for thiazole-containing compounds are generally in good agreement with experimental data from X-ray crystallography. bohrium.com Furthermore, DFT is used to compute reactivity descriptors such as chemical hardness, electronic chemical potential, and the global electrophilicity index, which provide a quantitative measure of the molecule's reactivity. mdpi.com

Molecular Modeling and Simulation Approaches

Beyond static electronic structure, molecular modeling techniques simulate the dynamic behavior of molecules, including their conformational changes and interactions with other molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. libretexts.org For this compound, the flexible n-butyl group can adopt various conformations. The analysis involves mapping the potential energy surface as a function of the dihedral angles along the C-C bonds of the butyl chain.

| Conformer | Dihedral Angle(s) | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Anti | ~180° | 0.0 | Most stable, extended chain. |

| Gauche | ~60° | ~0.9 | Less stable due to steric interaction. |

Note: Energy values are based on the well-studied butane (B89635) molecule and serve as an illustration for the principles of conformational analysis in the butyl chain of this compound.

The study of intermolecular interactions is crucial for understanding how this compound interacts with its environment, such as solvents or biological receptors. Molecular docking and molecular dynamics (MD) simulations are powerful tools for this purpose. bohrium.comnih.govnih.gov

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net For instance, studies on various thiazole derivatives use docking to investigate their binding affinity to the active sites of proteins. researchgate.netrsc.org MD simulations provide a time-resolved view of the molecular system, showing the dynamic stability of the complex and the specific intermolecular interactions involved, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.govrsc.org

A study on 2-sec-butylthiazole, an isomer of this compound, highlights its interaction as a pheromone with the major urinary protein, where MD simulations were used to study the protein's backbone motion upon binding. thegoodscentscompany.com For this compound, the butyl group would likely participate in hydrophobic interactions, while the thiazole ring's nitrogen atom could act as a hydrogen bond acceptor. Hirshfeld surface analysis is another computational technique used to visualize and quantify intermolecular interactions in crystal structures of thiazole-containing compounds. bohrium.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be validated against experimental measurements to confirm molecular structures. researchgate.net

DFT calculations are highly effective at predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. rsdjournal.orgchemrxiv.org

Infrared (IR) Spectra: By calculating the second derivatives of the energy with respect to atomic positions, one can compute the vibrational frequencies of the molecule. The resulting frequencies and their intensities correspond to peaks in the IR spectrum. These predicted spectra can be compared with experimental FT-IR data to aid in the assignment of vibrational modes. researchgate.netresearchgate.net

NMR Spectra: NMR chemical shifts can be predicted by calculating the magnetic shielding tensors for each nucleus, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. pan.olsztyn.pl The calculated shielding constants are then converted to chemical shifts by referencing a standard compound (e.g., tetramethylsilane). Comparing the predicted ¹H and ¹³C NMR spectra with experimental results is a powerful method for structural elucidation and validation of the computational model. nih.govcomputabio.com

For this compound, computational methods would predict the characteristic IR frequencies for the C=N, C=C, and C-S stretching modes of the thiazole ring, as well as the C-H stretching and bending modes of the butyl group. Similarly, the chemical shifts for each unique proton and carbon atom would be calculated and compared to experimental NMR data to confirm the structure. mdpi.compan.olsztyn.pl

| Spectroscopic Parameter | Calculated Value (DFT) | Experimental Value |

|---|---|---|

| IR Freq. (C=N stretch) | ~1610 cm-1 | ~1600 cm-1 |

| 13C NMR (C4-H) | ~152 ppm | ~150 ppm |

| 1H NMR (C2-H) | ~8.8 ppm | ~8.7 ppm |

Note: This table is illustrative, showing the principle of validating computational predictions against experimental data. The values are representative for a thiazole system.

Analysis of Carbene Character and Formyl Anion Equivalents in Thiazolato Complexes

Theoretical and computational chemistry have been instrumental in elucidating the electronic structure of organometallic compounds, particularly in characterizing species that exhibit unusual bonding and reactivity. A significant area of this research has been the study of lithiated N-heterocycles, which can function as synthetic equivalents of traditionally unstable intermediates. In this context, thiazolato complexes, derived from the deprotonation of thiazoles, have been identified as having significant carbene character at the C2 position, rendering them effective as formyl anion equivalents.

Detailed Research Findings

Pioneering work in this area involved the synthesis and crystallographic analysis of a dimeric lithiated thiazol-2-yl compound, specifically dimeric (4-tert-butylthiazolato)(glyme)lithium. mdpi.com This study provided crucial evidence for the carbene nature of the C2-lithiated thiazole. While the specific subject of this article is this compound, the electronic principles and structural consequences of C2-lithiation are directly comparable due to the similar inductive effects of the alkyl substituents at the C4 position.

Computational and experimental analyses have revealed distinct structural changes upon deprotonation of the thiazole ring at the C2 position. These changes are analogous to the well-documented structural shifts observed when moving from an imidazolium (B1220033) cation to a stable N-heterocyclic carbene (NHC). mdpi.com The key structural modifications in the thiazolato moiety point towards a significant contribution from a carbene resonance structure.

The primary findings supporting the carbene character are:

Bond Lengthening: The C2–N and C2–S bonds within the thiazole ring are observed to lengthen upon lithiation. mdpi.com This indicates a decrease in the bond order between the C2 carbon and the adjacent heteroatoms, which is consistent with the localization of a lone pair on C2.

Angle Compression: The N–C2–S bond angle decreases significantly from its value in the parent thiazole. mdpi.com This compression is a hallmark of singlet carbenes, where the lone pair occupies a sterically demanding s-p hybrid orbital in the plane of the ring.

A comparison of key geometric parameters between a standard thiazole ring and the lithiated thiazolato complex highlights these differences.

| Parameter | Thiazole (Typical) | Lithiated Thiazol-2-yl Moiety | Interpretation |

| N–C2–S Bond Angle | ~115° | ~108° | Angle compression suggests increased p-character in the C2 carbon's sigma bonds and localization of a lone pair, characteristic of a singlet carbene. mdpi.com |

| C2–N Bond Length | Shorter | Longer | Bond elongation indicates reduced double bond character and a shift towards a single bond, accommodating the carbene lone pair. mdpi.com |

| C2–S Bond Length | Shorter | Longer | Similar to the C2-N bond, this elongation points to a decrease in bond order and increased electron density localized on the C2 carbon. orgsyn.org |

These structural data, corroborated by computational models, strongly support the description of the C2-lithiated thiazole as a nucleophilic carbene. This carbene character is central to its function as a formyl anion equivalent . The thiazole ring serves as a stable scaffold that "masks" the highly reactive formyl anion. The nucleophilic carbene at C2 can attack electrophiles, and subsequent chemical manipulation of the thiazole ring can unmask the aldehyde functionality. researchgate.net This strategy, often referred to as the "Thiazole-Aldehyde Synthesis," has become a valuable tool in organic synthesis for the homologation of aldehydes. researchgate.net

Natural Bond Orbital (NBO) analysis, a common computational technique, can further quantify the electronic characteristics. uni-muenchen.de In such systems, NBO analysis would typically reveal a high-occupancy, non-bonding orbital localized on the C2 carbon, confirming its description as a lone pair and thus as a carbene center. The interaction of this donor orbital with acceptor orbitals of an electrophile is the basis of its nucleophilic reactivity.

Coordination Chemistry and Metal Complexation Involving 4 Butylthiazole Ligands

Synthesis and Characterization of 4-Butylthiazole-Based Ligands

Steric and Electronic Effects of the Butyl Group on Coordination

While the steric and electronic effects of substituents on ligands are a fundamental aspect of coordination chemistry, specific studies quantifying these effects for the 4-butyl group on a thiazole (B1198619) ring are not present in the available literature.

Steric Effects: Generally, the n-butyl group is considered to be of moderate steric bulk. It is larger than a methyl or ethyl group, which could lead to some steric hindrance, potentially influencing the number of ligands that can coordinate to a metal center or affecting the stability of the resulting complex. Research on the closely related 2-(diphenylphosphino)amino-4-tert-butylthiazole has shown that the increased bulk at the 4-position can limit the formation of a chelate system researchgate.net. However, a direct comparison and detailed study for the n-butyl group is not available.

Electronic Effects: The butyl group is an alkyl group and is known to be electron-donating through an inductive effect (+I). This effect would be expected to increase the electron density on the thiazole ring, which in turn could enhance the basicity of the nitrogen atom, making it a stronger Lewis base and potentially leading to stronger coordination to a metal center. However, without experimental or computational data specifically for this compound, this remains a qualitative prediction.

Natural Occurrence and Environmental Detection of 4 Butylthiazole

Identification in Natural Products and Biological Systems

The presence of 4-butylthiazole has been noted in thermally processed foods, where it is formed through the Maillard reaction and interactions between lipids and other precursor molecules. nih.govresearchgate.net

Coffee: this compound is listed as a volatile compound found in coffee. psu.eduthegoodscentscompany.comfragranceu.com Its formation is associated with the roasting process, which facilitates the chemical reactions that produce a wide array of flavor compounds. researchgate.net

Chicken Flavor: While a variety of thiazoles are significant contributors to the flavor of cooked chicken, specific data on this compound is less prevalent than for other alkylthiazoles. nih.govresearchgate.net For instance, 2,5-dimethyl-4-butylthiazole has been identified in chicken. nih.gov The general formation of alkylthiazoles in chicken flavor arises from the thermal degradation of lipids and their interaction with other compounds during cooking. nih.govresearchgate.net

The following table summarizes the reported occurrence of this compound in these food matrices.

| Food Matrix | Reported Presence |

| Coffee | Yes psu.eduthegoodscentscompany.comfragranceu.com |

| Chicken Flavor | Related compounds like 2,5-dimethyl-4-butylthiazole are present nih.gov |

Studies have investigated the metabolic fate of various thiazole (B1198619) compounds in organisms. Research in mice has shown that certain thiazoles can be metabolized and their byproducts detected in urine. For instance, studies on the nephrotoxic thiazole, 4-tert-butylthiazole (B3354706), a compound structurally related to this compound, confirmed the production of thioformamide (B92385) and tert-butylglyoxal as urinary metabolites. psu.edunih.gov This suggests that other 4-substituted thiazoles could potentially follow similar metabolic routes.

Metabolic Pathways and Biotransformation Studies

The biotransformation of thiazole-containing compounds is a subject of toxicological and pharmacological research. The focus has often been on understanding how these structures are broken down in the body.

Research into the metabolism of thiazoles has explored the cleavage of the thiazole ring. psu.edudtu.dk One proposed mechanism involves the microsomal epoxidation of the C4-C5 double bond of the thiazole ring. nih.gov Following hydrolysis, the resulting epoxide is thought to decompose, yielding thioamides and α-dicarbonyl fragments. psu.edu For example, the metabolism of 4-tert-butylthiazole was found to produce thioformamide and tert-butylglyoxal. psu.edunih.gov This ring cleavage reaction has been studied as a potential pathway for the bioactivation and toxicity of certain thiazole derivatives. psu.edunih.govuni-duesseldorf.de

Analytical Methods for Detection in Complex Natural Samples

The detection and quantification of this compound in complex matrices like food and biological samples require sensitive and selective analytical techniques.

Commonly employed methods include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the separation and identification of volatile and semi-volatile compounds. nih.govcdc.gov In the context of food flavor analysis, GC-MS allows for the identification of individual components within a complex mixture of aroma compounds. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile compounds and can be coupled with various detectors, such as ultraviolet (UV) or mass spectrometry (MS), for enhanced specificity and sensitivity. nih.govnih.gov

Sample Preparation Techniques: Prior to instrumental analysis, sample preparation is crucial for isolating and concentrating the analytes of interest from the complex sample matrix. Techniques such as headspace solid-phase microextraction (HS-SPME) are often used for volatile compounds in food analysis. mdpi.com

The table below outlines the primary analytical methods used for the detection of compounds like this compound in natural samples.

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile compounds in complex mixtures like food aromas. nih.govcdc.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and analysis of less volatile compounds, often coupled with MS or UV detectors. nih.govnih.gov |

| Headspace Solid-Phase Microextraction (HS-SPME) | A sample preparation technique for extracting and concentrating volatile analytes from samples before GC analysis. mdpi.com |

Q & A

Q. What are the established synthetic routes for 4-Butylthiazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves cyclocondensation of thioamides with α-haloketones. For example, refluxing 2-bromovalerophenone with thioacetamide in DMF at 80–100°C for 12–18 hours under nitrogen, followed by distillation and recrystallization (e.g., using ethanol/water), yields this compound derivatives . Optimization includes adjusting molar ratios (1:1.2 for ketone:thioamide), solvent polarity (DMF vs. THF), and catalyst use (e.g., Na₂S₂O₅ for oxidative coupling) to improve yields beyond 65% . Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- Methodological Answer :

- NMR : Report ¹H NMR shifts for the thiazole ring protons (δ 7.2–8.1 ppm) and butyl chain (δ 0.9–2.5 ppm). ¹³C NMR should confirm the thiazole carbons (C2: ~165 ppm, C4: ~120 ppm) .

- IR : Look for C=N stretching (1640–1680 cm⁻¹) and C-S bonds (670–750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular formula (C₇H₁₁NS, m/z 141.07) .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer : Use nitrile gloves (tested for permeability) and chemically resistant suits (e.g., Tyvek®) during synthesis. Conduct reactions in fume hoods to avoid inhalation. For spills, neutralize with 5% sodium bicarbonate and adsorb with vermiculite. Store at 4°C in amber glass under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Use Gaussian 16 with B3LYP/6-31G(d) basis set .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) using GROMACS. Analyze radial distribution functions to optimize solvent choice .

- Validate predictions experimentally via Hammett plots or kinetic isotope effects .

Q. How can contradictory data on this compound’s biological activity be resolved?

- Methodological Answer :

- Triangulation : Cross-validate assays (e.g., MIC tests vs. cell viability assays) using standardized protocols (CLSI guidelines) .

- Dose-Response Curves : Test concentrations from 1 μM–100 μM to identify non-linear effects. Use Hill slope analysis to rule out assay artifacts .

- Meta-Analysis : Pool data from PubChem BioAssay (AID 743255) and ChEMBL, applying random-effects models to account for inter-study variability .

Q. What strategies enable the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- SAR Studies : Modify the butyl chain (e.g., branching, fluorination) and thiazole substituents (e.g., nitro, amino groups). Test analogs against target enzymes (e.g., CYP450 isoforms) via docking (AutoDock Vina) .

- High-Throughput Screening : Use fragment-based libraries (e.g., Enamine REAL Space) to identify synergistic substituents. Prioritize compounds with LE > 0.3 and LLE > 5 .

- ADMET Prediction : Apply QikProp to optimize logP (2–3) and PSA (<90 Ų) for blood-brain barrier penetration .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.